
1-Methylidene-1H-silirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylidene-1H-silirene is a unique organosilicon compound characterized by a three-membered ring structure containing silicon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylidene-1H-silirene can be synthesized through several methods. One common approach involves the reaction of a silacyclopropane derivative with a strong base, such as sodium hydride, under an inert atmosphere. The reaction typically occurs at low temperatures to prevent decomposition of the highly strained ring structure.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylidene-1H-silirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanones.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing a range of substituted silirenes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically conducted at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Halogenated derivatives; reactions often require the presence of a catalyst.
Major Products:
Oxidation: Silanones
Reduction: Silanes
Substitution: Substituted silirenes
Aplicaciones Científicas De Investigación
1-Methylidene-1H-silirene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 1-Methylidene-1H-silirene involves its highly strained ring structure, which makes it highly reactive. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of reactive intermediates. These interactions are often facilitated by the presence of silicon, which can stabilize certain transition states and intermediates.
Comparación Con Compuestos Similares
Silacyclopropane: Another three-membered ring compound containing silicon, but without the methylidene group.
Silacyclobutane: A four-membered ring compound with silicon, exhibiting less ring strain compared to 1-Methylidene-1H-silirene.
Cyclopropane: A three-membered ring compound containing only carbon atoms, used as a comparison to highlight the unique properties imparted by the presence of silicon in this compound.
Uniqueness: this compound is unique due to its combination of a highly strained ring structure and the presence of silicon. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for various chemical applications.
Propiedades
Número CAS |
109585-01-5 |
|---|---|
Fórmula molecular |
C3H4Si |
Peso molecular |
68.15 g/mol |
Nombre IUPAC |
1-methylidenesilirene |
InChI |
InChI=1S/C3H4Si/c1-4-2-3-4/h2-3H,1H2 |
Clave InChI |
LDVDCDYLXHCCKD-UHFFFAOYSA-N |
SMILES canónico |
C=[Si]1C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




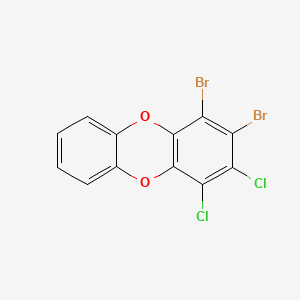

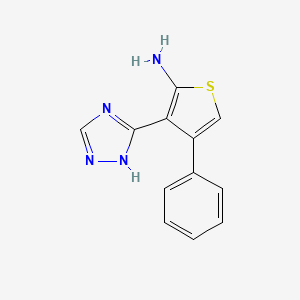
![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
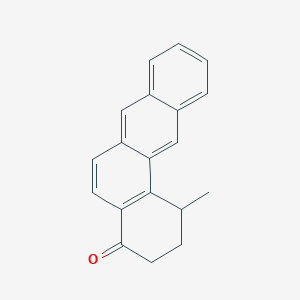
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
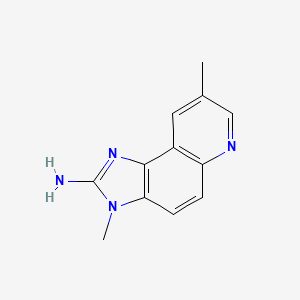
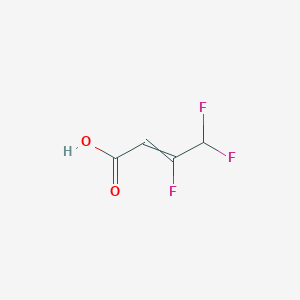
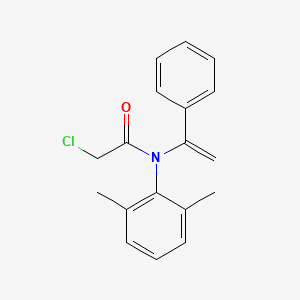
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
